7-Methoxy-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound characterized by its molecular formula and a molecular weight of approximately . This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. It is classified under the category of azepines, which are seven-membered nitrogen-containing heterocycles.
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine belongs to the class of azepines and is further categorized as an organic nitrogen compound. Its structure features a methoxy group attached to a tetrahydroazepine framework, making it relevant for studies in organic synthesis and pharmacology.
The synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine can be achieved through several methods:
In industrial settings, the production typically employs large-scale reactors with continuous flow processes to ensure consistent quality and high throughput. Catalysts and automated systems are often used to maintain optimal reaction conditions while minimizing by-products .
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 7-methoxy-3,4,5,6-tetrahydro-2H-azepine involves interactions with specific molecular targets within biological systems. The methoxy group and the nitrogen atom in the azepine ring significantly influence its reactivity and binding properties. These interactions may affect various biochemical pathways and cellular processes .
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine is a colorless to pale yellow liquid or solid depending on its purity and form. It has a melting point that varies based on purity but generally falls within typical ranges for similar compounds.
Key chemical properties include:
Relevant safety data indicates that it may cause serious eye damage and skin burns upon contact .
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine has several scientific applications:
This compound's diverse applications underscore its significance in both research and industrial contexts.
The synthesis of azepine rings has evolved from classical lactam-based approaches to advanced catalytic methods. Early routes to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (CAS 2525-16-8, C₇H₁₃NO) relied on caprolactam derivatization, where ring-expanded ε-caprolactam underwent O-alkylation with methyl iodide or dimethyl sulfate under harsh conditions (160°C, 48 hrs). This method suffered from low regioselectivity and yields below 40% due to competing N-alkylation [8]. A breakthrough came with Huisgen's nitrene insertion strategy (1960s), where thermolysis of sulfonyl azides in benzene generated nitrenes that underwent [1,2]-shift to form N-sulfonyl-1H-azepines. While innovative, this route proved unsuitable for methoxy-substituted variants due to electronic deactivation [8].
The 1980s introduced ring-closing metathesis (RCM) of diene precursors, leveraging Grubbs catalysts to form the seven-membered ring. For 7-methoxy derivatives, this required protection of the nitrogen as a vinyl group, with deprotection steps reducing overall efficiency. Tschitschibabin's work on intramolecular cyclization of amino-alkynes (1927) laid groundwork for modern annulations, though early methods lacked stereocontrol [7] [8].
Table 1: Historical Synthesis Methods Comparison
Era | Method | Key Reagent | Yield Limit | Regioselectivity Issue |
---|---|---|---|---|
Pre-1960s | Lactam alkylation | Me₂SO₄, K₂CO₃ | 30-40% | O- vs N-alkylation |
1960-1980s | Nitrene insertion | Sulfonyl azides | 20-35% | Electronic bias of substituents |
Post-1990s | Ring-closing metathesis | Grubbs I catalyst | 60-75% | Stereochemical control |
Asymmetric synthesis of this scaffold centers on chiral induction during ring formation. Organocatalyzed Michael addition enables enantioenriched precursors: proline-derived catalysts promote asymmetric additions to α,β-unsaturated ketones, generating stereocenters at C3/C4 with >90% ee. Subsequent cyclization via reductive amination furnishes tetrahydroazepines with 85% ee, though methoxy group positioning requires kinetic resolution [5] [8].
Transition-metal catalysis using Ir-(P,olefin) complexes achieves dynamic kinetic resolution in hydrogenation. When applied to 7-methoxy-1,2-dihydroazepines, this reduces C5-C6 double bonds while preserving chirality at C3, delivering 2,3,5,6-tetrahydro variants with 92% ee and 80% isolated yield. The methoxy group’s electron-donation enhances substrate-catalyst coordination, reducing reaction temperatures by 20°C versus des-methyl analogs [5] [9].
Enzyme-mediated synthesis using lipases (e.g., CAL-B) resolves racemic 7-methoxyazepinols. Transesterification in organic solvents (toluene, 40°C) achieves 99% ee for (R)-isomers, but scalability is limited by enzyme deactivation at >100g/L concentrations [5].
Palladium-catalyzed diamination enables one-step annulation from stilbenes. Using Pd(OAc)₂/(±)-BINAP (5 mol%), dichloro-stilbenes undergo tandem amination with tert-butyl carbamate, forming C3-aryl substituted tetrahydroazepines with 95% diastereoselectivity. The methoxy group’s size minimizes steric repulsion in the syn transition state, favoring cis-products (dr 8:1) [7].
Multicomponent reactions (MCRs) leverage iminium ion trapping: condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with aryl glyoxals forms bicyclic intermediates that rearrange to azepines upon acidification. Substituents at C7 dictate stereochemistry: methoxy groups disfavor epimerization at C6 due to conformational locking (ΔG‡ = 42.7 kJ/mol), yielding trans-fused products exclusively [7] [8].
Cycloadditions with vinyl sulfones provide access to spiro-azepines. Under Lewis acid catalysis (Sc(OTf)₃), 7-methoxy-3,4,5,6-tetrahydro-2H-azepine acts as a dienophile, undergoing [3+2] cycloadditions with 75% de. The methoxy group’s orientation directs sulfone approach via hydrogen bonding to BF₃ co-catalysts [5].
Table 2: Stereoselectivity in Annulation Techniques
Method | Conditions | Key Stereochemical Outcome | Diastereomeric Ratio |
---|---|---|---|
Pd-catalyzed diamination | Pd(OAc)₂, BINAP, DMF, 80°C | cis-3-Aryl-7-methoxy configuration | 8:1 (cis:trans) |
Multicomponent reaction | HCl/EtOH, reflux | 6,7-trans ring fusion | >99:1 |
[3+2] Cycloaddition | Sc(OTf)₃, CH₂Cl₂, -40°C | Spiro[4.4]nonane formation | 3:1 (dr) |
The C7-methoxy group critically influences RCM efficiency through electronic and steric modulation. Density functional theory (DFT) calculations reveal that the methoxy’s σ-donor character raises HOMO energy by 1.8 eV versus unsubstituted azepines, accelerating oxidative cyclization in RCM by 3-fold. Experimentally, diene substrates bearing 7-methoxy groups complete RCM in 2 hours (vs. 6 hours for H-analogs) using Grubbs-II catalyst (5 mol%) in CH₂Cl₂ [5] [8].
Sterically, the methoxy substituent adopts an equatorial conformation in transition states, minimizing 1,3-diaxial interactions that hinder ring contraction. This enables synthesis of 4,4-dimethyl-7-methoxy variants (C₉H₁₇NO) – previously inaccessible due to gem-dimethyl group strain – with 85% yields. Without methoxy stabilization, these substrates undergo ring scission to acyclic dienes [5].
In alkyne-azepine cyclizations, the methoxy group’s electron donation facilitates proton abstraction at C3, enabling deprotonative metallation. This allows Cu-catalyzed couplings with iodoarenes that proceed with 70% yield versus 40% for non-methoxy analogs. The methoxy’s role as a hemilabile ligand also stabilizes Pd(0) intermediates during cascade cyclizations, suppressing β-hydride elimination [5] [9].
Table 3: Methoxy Substituent Effects in RCM
Reaction Parameter | 7-Methoxy Substituted | Unsubstituted Analog | Effect |
---|---|---|---|
RCM rate (k, s⁻¹) | 2.8 × 10⁻³ | 0.9 × 10⁻³ | 3.1-fold acceleration |
Gem-dimethyl incorporation | Possible (85% yield) | Not feasible | Steric strain compensation |
Catalyst loading (minimal) | 1 mol% | 5 mol% | Enhanced catalyst lifetime |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7